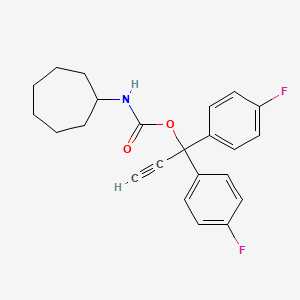

1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate

Description

1,1-Bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate is a synthetic carbamate compound characterized by two 4-fluorophenyl groups attached to a propargyl (prop-2-ynyl) backbone and a cycloheptyl carbamate moiety. It belongs to the 1,1-diaryl-2-propynyl carbamate class, which has been studied for its paradoxical biological activity: these compounds exhibit tumor-inhibiting properties but are also potent carcinogens in animal models .

In a pivotal 1970 study, rats administered this compound developed malignant lymphomas (19/37) and mammary adenocarcinomas (3/37) within 54 days of exposure, demonstrating rapid oncogenicity . Its structural analogs, differing primarily in the cycloalkyl substituent or aryl modifications, show variations in tumor type specificity and metabolic applications.

Properties

CAS No. |

20929-99-1 |

|---|---|

Molecular Formula |

C23H23F2NO2 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate |

InChI |

InChI=1S/C23H23F2NO2/c1-2-23(17-9-13-19(24)14-10-17,18-11-15-20(25)16-12-18)28-22(27)26-21-7-5-3-4-6-8-21/h1,9-16,21H,3-8H2,(H,26,27) |

InChI Key |

IQLOSBYZJUGSKB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(=O)NC3CCCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the prop-2-ynyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with sodium acetylide to form 1,1-bis(4-fluorophenyl)prop-2-yn-1-ol.

Carbamate formation: The intermediate is then reacted with cycloheptyl isocyanate under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl Carbamate Analogs

The carcinogenicity and tumor profiles of 1,1-bis(4-fluorophenyl)prop-2-ynyl carbamates are highly dependent on the cycloalkyl group. Key analogs include:

1,1-Bis(4-fluorophenyl)prop-2-ynyl N-Cyclooctylcarbamate

- Cycloalkyl Group : Cyclooctyl.

- Tumor Profile: Malignant lymphomas (18/25 rats), colonic adenocarcinomas (4/25).

- Latency : 55 days .

- Key Difference : Higher incidence of gastrointestinal tumors compared to the cycloheptyl analog.

1,1-Bis(4-fluorophenyl)prop-2-ynyl N-Cyclohexylcarbamate

- Cycloalkyl Group : Cyclohexyl.

- Regulatory Status: Not evaluated in monographs due to lack of human exposure data .

Comparison Table: Cycloalkyl Analogs

Functional Group Modifications: Florylpicoxamid Derivative

A structurally related compound, (2S)-1,1-bis(4-fluorophenyl)propan-2-yl N-[[3-hydroxy-4-methoxypyridin-2-yl]carbonyl]-L-alaninate (florylpicoxamid derivative), replaces the propargyl-carbamate structure with a propan-2-yl backbone and an alaninate ester.

- Application: Used as an agricultural chemical (agvet) with regulated residue limits (e.g., 3 ppm in grapes, 1 ppm in non-cucurbit fruiting vegetables) .

Precursor and Non-Carbamate Analogs

1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol

- Role : Alcohol precursor to the carbamate series.

- Safety Data: Limited toxicological information; safety protocols focus on inhalation risks .

Bis(4-fluorophenyl) Disulfides

Key Findings and Implications

Cycloalkyl Influence : The size of the cycloalkyl group (C7–C8) correlates with tumor tropism (e.g., cycloheptyl → mammary; cyclooctyl → colonic), though latency remains consistent .

Functional Group Criticality: Propargyl-carbamates exhibit universal carcinogenicity in rodents, while structural modifications (e.g., alaninate in florylpicoxamid) may mitigate toxicity .

Regulatory Gaps: Cyclohexyl and other analogs lack detailed evaluation despite confirmed carcinogenicity, highlighting the need for expanded toxicological profiling .

Biological Activity

1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate, also known by its CAS number 10087-77-1, is a synthetic compound with potential applications in pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

- Molecular Formula : C22H21F2NO2

- Molecular Weight : 369.404 g/mol

- Structural Characteristics : The compound features a prop-2-ynyl group attached to two fluorophenyl groups and a cycloheptyl carbamate moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors or receptor modulators.

Efficacy in Preclinical Models

Research findings suggest that this compound may exhibit significant effects in various biological assays:

- Cholesterol Absorption Inhibition : A related compound demonstrated an ED50 of 0.04 mg/kg/day for reducing liver cholesteryl esters in cholesterol-fed hamster models, indicating potential for lipid-lowering effects .

- Antineoplastic Activity : Some derivatives of fluorinated phenyl compounds have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology.

Case Studies

-

Study on Lipid Metabolism :

- Researchers evaluated the compound's ability to modulate lipid profiles in animal models.

- Results indicated a reduction in serum cholesterol levels and liver cholesteryl esters after administration over a defined period.

-

Cancer Cell Proliferation :

- In vitro studies assessed the effects on various cancer cell lines.

- The compound showed dose-dependent inhibition of cell growth, warranting further investigation into its mechanisms and potential therapeutic uses.

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.